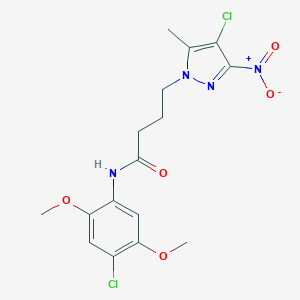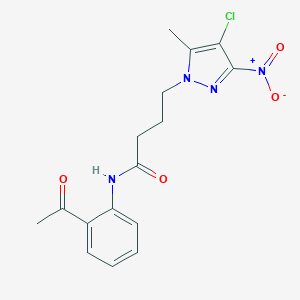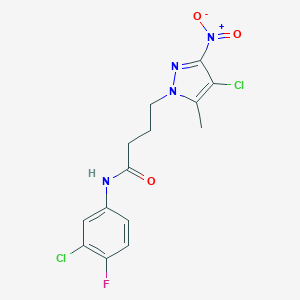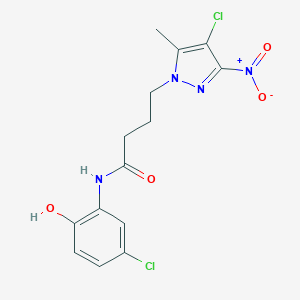![molecular formula C18H22N2O3S B318467 N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B318467.png)
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes a sulfonamide group attached to a phenyl ring, further connected to a butanamide moiety. This compound is of significant interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,6-dimethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Medicine: Explored for its antimicrobial and anticancer properties, showing activity against various bacterial strains and cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition leads to the disruption of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}acetamide
- N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}cyclopropanecarboxamide
- N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}propionamide
Uniqueness
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide stands out due to its specific butanamide moiety, which imparts unique chemical and biological properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for distinct applications in research and industry .
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-6-17(21)19-15-9-11-16(12-10-15)24(22,23)20-18-13(2)7-5-8-14(18)3/h5,7-12,20H,4,6H2,1-3H3,(H,19,21) |
InChI Key |
NULQJPAFYZLHIV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B318385.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B318386.png)
![1-[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]-4-phenylpiperazine](/img/structure/B318387.png)
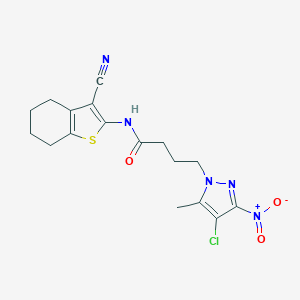
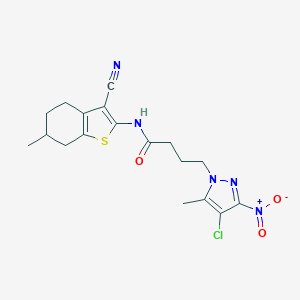
![ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B318392.png)
![PROPAN-2-YL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B318393.png)
![2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B318394.png)
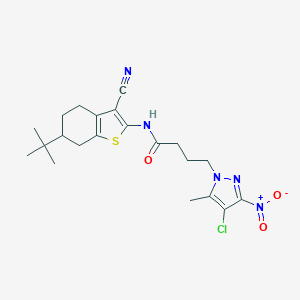
![ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B318397.png)
